molecular formula C19H21NO2 B310179 N-(4-benzoylphenyl)-2-ethylbutanamide

N-(4-benzoylphenyl)-2-ethylbutanamide

Cat. No.: B310179
M. Wt: 295.4 g/mol
InChI Key: OBBPSQWEBAHCBL-UHFFFAOYSA-N
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Description

N-(4-Benzoylphenyl)-2-ethylbutanamide is a synthetic amide derivative characterized by a benzoylphenyl group attached to a 2-ethylbutanamide backbone. The benzoylphenyl moiety is a recurring pharmacophore in compounds targeting metabolic disorders, often associated with modulation of lipid profiles via peroxisome proliferator-activated receptor (PPAR) pathways .

Properties

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

N-(4-benzoylphenyl)-2-ethylbutanamide

InChI

InChI=1S/C19H21NO2/c1-3-14(4-2)19(22)20-17-12-10-16(11-13-17)18(21)15-8-6-5-7-9-15/h5-14H,3-4H2,1-2H3,(H,20,22)

InChI Key

OBBPSQWEBAHCBL-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (C3)

  • Structure : Incorporates a 5-fluoroindole-2-carboxamide core.
  • Activity : At 15 mg/kg in Triton WR-1339-induced hyperlipidemic rats, C3 significantly reduced plasma triglycerides (TG) by 38% and increased high-density lipoprotein cholesterol (HDL-C) by 28% after 12 hours .
  • Positional Isomerism : The para-substituted benzoylphenyl (C3) showed superior activity compared to meta- (C2) and ortho- (C1) isomers, highlighting the importance of substitution patterns .

N-(4-Benzoylphenyl) Pyrrole-2-carboxamide Derivatives

  • Activity : Compounds 3 and 5 reduced total cholesterol (TC) by 25–30% and TG by 35–40% in hyperlipidemic rats, with HDL-C elevation comparable to bezafibrate .

Maleimide Derivatives

N-(4-Benzoylphenyl) Maleimide (20c)

  • Structure : Maleimide core with benzoylphenyl substitution.
  • Activity : Exhibited sub-micromolar IC50 values in cytotoxicity assays, outperforming chloromaleimide (20b) and unsubstituted maleimide (20d). Heterocyclic substitutions (e.g., pyridyl in 26n) further enhanced potency by 2–3-fold .

Propanamide and Butanamide Analogs

(S)-(-)-N-(4-Benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide

  • Structure : Features a trifluoromethyl group and a stereogenic center.

N-(3-Oxocyclohexyl)-2-ethylbutanamide (P11)

  • Structure : Cyclohexyl group replaces benzoylphenyl.
  • Properties : Synthesized with 96% enantiomeric purity, though lipid-lowering data are unreported. The 2-ethylbutanamide chain may influence solubility and bioavailability .

Structure-Activity Relationships (SAR)

  • Benzoylphenyl Substituent : Critical for PPAR activation and lipid modulation. Para-substitution optimizes steric and electronic interactions with receptor binding pockets .
  • Acyl Chain Modifications :
    • Chain Length : Propanamide derivatives (e.g., ) show enhanced stereochemical control, while butanamide chains (e.g., 2-ethylbutanamide) may improve lipophilicity and membrane permeability.
    • Electron-Withdrawing Groups : Fluorine (C3) or trifluoromethyl () substituents enhance metabolic stability and potency .

Table 1: Comparative Analysis of N-(4-Benzoylphenyl) Derivatives

Compound Key Structural Features Biological Activity Reference
N-(4-Benzoylphenyl)-5-fluoroindole-2-carboxamide (C3) 5-fluoroindole, para-benzoylphenyl TG ↓38%, HDL-C ↑28% (15 mg/kg, rats)
N-(4-Benzoylphenyl) maleimide (20c) Maleimide core IC50 <1 µM; enhanced cytotoxicity
(S)-(-)-Trifluoro-propanamide CF3, stereogenic center High enantiopurity (96% ee)
N-(3-Oxocyclohexyl)-2-ethylbutanamide Cyclohexyl, 2-ethylbutanamide Synthesized (45% yield, 96% ee)

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